3-Cyclopropyl-1-methyl-3,4,5-triphenyl-1,3-dihydro-2H-pyrrol-2-one
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Overview
Description
3-Cyclopropyl-1-methyl-3,4,5-triphenyl-1,3-dihydro-2H-pyrrol-2-one is a synthetic organic compound that belongs to the class of pyrrolidines It is characterized by a cyclopropyl group, a methyl group, and three phenyl groups attached to a pyrrolidone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-1-methyl-3,4,5-triphenyl-1,3-dihydro-2H-pyrrol-2-one typically involves the following steps:
Formation of the Pyrrolidone Ring: The pyrrolidone ring can be synthesized via a condensation reaction between a suitable amine and a carbonyl compound, followed by cyclization.
Phenylation: The phenyl groups can be introduced through Friedel-Crafts alkylation reactions using benzene and a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-1-methyl-3,4,5-triphenyl-1,3-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the carbonyl group.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, using reagents such as halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
3-Cyclopropyl-1-methyl-3,4,5-triphenyl-1,3-dihydro-2H-pyrrol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-1-methyl-3,4,5-triphenyl-1,3-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclopropyl-1-methyl-3,4,5-triphenylpyrrol-2-one
- 3-Ethyl-4-methyl-3-pyrrolin-2-one
Uniqueness
3-Cyclopropyl-1-methyl-3,4,5-triphenyl-1,3-dihydro-2H-pyrrol-2-one is unique due to its specific combination of cyclopropyl, methyl, and phenyl groups attached to the pyrrolidone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
143841-08-1 |
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Molecular Formula |
C26H23NO |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
3-cyclopropyl-1-methyl-3,4,5-triphenylpyrrol-2-one |
InChI |
InChI=1S/C26H23NO/c1-27-24(20-13-7-3-8-14-20)23(19-11-5-2-6-12-19)26(25(27)28,22-17-18-22)21-15-9-4-10-16-21/h2-16,22H,17-18H2,1H3 |
InChI Key |
KARXKROUCDVAMP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(C1=O)(C2CC2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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